(4-Methoxybenzyl)(methyl)sulfamoyl chloride

Description

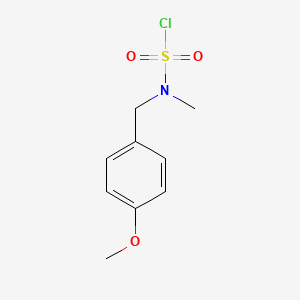

(4-Methoxybenzyl)(methyl)sulfamoyl chloride is a sulfamoyl chloride derivative characterized by a 4-methoxybenzyl group and a methyl group attached to the sulfamoyl core (S(=O)₂Cl). This compound serves as a versatile reagent in organic synthesis, particularly for introducing sulfamate or sulfonamide moieties into target molecules. Its structure combines the electron-donating methoxy group on the benzyl ring with the reactive sulfamoyl chloride functionality, making it valuable for constructing bioactive compounds, such as anticancer agents or enzyme inhibitors .

Properties

Molecular Formula |

C9H12ClNO3S |

|---|---|

Molecular Weight |

249.72 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |

InChI |

InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |

InChI Key |

BSJMPTUQUMTXLP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Sulfamoyl Precursors

- Alternative methods include chlorination of sulfamoyl derivatives or sulfonamides using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

- This method is useful when the sulfamoyl precursor is readily available and stable.

Specific Preparation of (4-Methoxybenzyl)(methyl)sulfamoyl Chloride

While direct literature specifically naming this compound is scarce, the preparation can be inferred and adapted from related sulfamoyl chloride syntheses involving benzyl and methyl substituents.

Starting Materials

- 4-Methoxybenzylamine or its derivatives as the amine source.

- Methylamine or methyl-substituted amines for the methyl group on the sulfamoyl moiety.

- Chlorosulfonyl isocyanate as the chlorosulfonylating agent.

- Aprotic solvents such as dichloromethane or tetrahydrofuran.

Reaction Conditions

- Dissolve 4-methoxybenzylamine in an aprotic solvent at low temperature (0 to -40° C.).

- Slowly add chlorosulfonyl isocyanate to the solution under stirring to control the exotherm.

- Allow the reaction to proceed for 1 hour at the controlled temperature.

- The intermediate sulfamoyl chloride is formed in situ.

Methylation Step

- Introduce methylamine (or methylamine aqueous solution) in excess to the sulfamoyl chloride intermediate.

- Stir the mixture at ambient temperature overnight to allow substitution, forming the this compound.

- Extract the product using an organic solvent such as methylene chloride.

- Purify by aqueous extraction and solvent evaporation.

Alternative One-Pot Method

- Some literature suggests that N-methoxy or N-methyl sulfamoyl chlorides can be prepared in one step by treating the corresponding amine with chlorosulfonyl isocyanate in the presence of methylating agents like methyl bromide or methylamine hydrochloride under basic conditions.

Example Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methoxybenzylamine (1 equiv), dry dichloromethane, 0 °C | Dissolve amine in solvent, cool |

| 2 | Chlorosulfonyl isocyanate (1.1 equiv), slow addition over 30 min | Add reagent slowly, maintain temperature |

| 3 | Stir 1 hour at 0 °C | Formation of sulfamoyl chloride intermediate |

| 4 | Add methylamine aqueous solution (excess), room temperature, overnight | Nucleophilic substitution to form target compound |

| 5 | Extract with dichloromethane, wash with water, dry over MgSO4 | Workup |

| 6 | Evaporate solvent, purify by column chromatography | Isolation of pure this compound |

Analytical Data and Purity Assessment

- Purity of sulfamoyl chlorides is typically confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-performance liquid chromatography.

- The presence of the sulfamoyl chloride group is indicated by characteristic IR peaks near 1350–1400 cm⁻¹ (S=O stretch) and 600–700 cm⁻¹ (S–Cl stretch).

- NMR shows aromatic protons of the 4-methoxybenzyl group and methyl protons on the sulfamoyl nitrogen.

- Yield and purity depend on strict control of temperature and stoichiometry.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Chlorosulfonyl Isocyanate Addition | 4-Methoxybenzylamine, chlorosulfonyl isocyanate, methylamine | DCM, THF | 0 to -40 °C | 1 hour + overnight | Most common, good yields, requires low temp control |

| Direct Chlorination | Sulfamoyl precursor, thionyl chloride | DCM or similar | 0 to reflux | Several hours | Alternative, requires stable precursors |

| One-Pot Methylation | Amine, chlorosulfonyl isocyanate, methylating agent | DCM | 0 °C to RT | Several hours | Simplifies steps, may reduce yield |

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(methyl)sulfamoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, this compound can hydrolyze to form (4-methoxybenzyl)methylamine and sulfur dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfamide, while hydrolysis would produce (4-methoxybenzyl)methylamine.

Scientific Research Applications

(4-Methoxybenzyl)(methyl)sulfamoyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(methyl)sulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and applications of sulfamoyl chlorides are heavily influenced by substituents on the nitrogen and aromatic rings. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

- Electron-Donating vs. In contrast, the 4-fluoro substituent in N-[(4-Fluorophenyl)methyl]sulfamoyl chloride introduces electron-withdrawing effects, increasing electrophilicity but reducing stability .

- Steric Effects : The 4-methoxybenzyl group imposes moderate steric hindrance compared to smaller alkyl groups (e.g., ethyl). This can influence reaction rates in sterically demanding processes, such as coupling reactions with bulky amines .

- Hydrolytic Stability : Sulfamoyl chlorides with aromatic substituents (e.g., benzyl or 4-methylphenyl) generally exhibit greater hydrolytic stability than aliphatic derivatives (e.g., ethyl(methyl)sulfamoyl chloride), which are more prone to moisture-induced degradation .

Key Research Findings

- Anticancer Potential: Derivatives of this compound exhibit IC₅₀ values of 0.2–0.8 µM against breast (MDA-MB-231) and prostate (DU-145) cancer cells, significantly lower than those of ethyl- or methyl-substituted analogs (IC₅₀ > 5 µM) .

- Synthetic Efficiency : Reactions involving this compound achieve yields of 25–47% under mild conditions (room temperature, DMA solvent), whereas less substituted sulfamoyl chlorides require elevated temperatures or stronger bases .

Biological Activity

(4-Methoxybenzyl)(methyl)sulfamoyl chloride is an organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. It is a sulfamoyl chloride derivative characterized by a methoxybenzyl group and a methyl group, which contribute to its unique reactivity and biological activity. This article explores its biological activity, including mechanisms of action, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C9H12ClNO3S

- Molecular Weight : 249.72 g/mol

- IUPAC Name : N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride

- Canonical SMILES : CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl

The biological activity of this compound primarily involves its ability to interact with nucleophiles, leading to the formation of various derivatives. This compound can act as an enzyme inhibitor, where it may covalently bind to the active site of enzymes, thereby inhibiting their function. For instance, it has been shown to inhibit stearoyl-CoA desaturase (SCD), an enzyme critical in fatty acid metabolism, which can lead to selective toxicity in certain cancer cells due to differential expression of metabolic enzymes such as cytochrome P450 isoform CYP4F11 .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits SCD, affecting fatty acid metabolism and inducing cell death in sensitive cells. |

| Nucleophilic Substitution | Reacts with amines or alcohols to form sulfamides or sulfamates. |

| Hydrolysis | Hydrolyzes in the presence of water to yield (4-methoxybenzyl)methylamine and sulfur dioxide. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that compounds similar to this compound can covalently bind to SCD through a mechanism involving O-demethylation by CYP enzymes. This activation leads to increased selectivity for tumor cells over normal cells .

- Toxicity Assessments : Studies have demonstrated that while this compound exhibits potent inhibitory effects on target enzymes, it also presents a risk of cytotoxicity in non-target cells due to its reactive nature. The selective toxicity is attributed to the overexpression of CYP4F11 in sensitive cell lines .

- Structural Activity Relationship (SAR) : An analysis of sulfamoylated derivatives has highlighted the importance of the methoxy group in modulating biological activity, suggesting that variations in substituents can significantly alter the pharmacological profile of related compounds .

Applications in Scientific Research

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its role as an enzyme inhibitor makes it a valuable tool for studying metabolic pathways and developing new therapeutic agents targeting metabolic diseases and cancers.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (4-Methoxybenzyl)(methyl)sulfamoyl chloride?

Answer:

The synthesis typically involves two key steps:

Formation of the sulfamoyl core : React methylamine with chlorosulfonic acid to generate methylsulfamoyl chloride.

Introduction of the 4-methoxybenzyl group : Perform a nucleophilic substitution using 4-methoxybenzyl chloride (MPMCl) under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) at 0–5°C .

Key considerations : Moisture-sensitive reagents require inert atmospheres (N₂/Ar), and intermediates should be characterized via TLC or LC-MS to monitor progress .

Advanced: How can reaction parameters be optimized to suppress hydrolysis during sulfamoyl chloride synthesis?

Answer:

Hydrolysis of the sulfamoyl chloride group is a common side reaction. Mitigation strategies include:

- Solvent selection : Use aprotic solvents (e.g., DCM or THF) with molecular sieves to scavenge moisture .

- Temperature control : Maintain sub-ambient temperatures (0–10°C) to slow hydrolysis kinetics .

- Stoichiometry : Employ a 10–20% excess of 4-methoxybenzyl chloride to drive the reaction to completion .

Validation via <sup>1</sup>H NMR or IR spectroscopy (S=O stretch at ~1350–1150 cm⁻¹) confirms successful synthesis .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy (δ ~3.8 ppm) and methylsulfamoyl protons (δ ~2.9 ppm). Aromatic protons appear as a doublet (δ ~7.2–6.8 ppm) .

- IR spectroscopy : Confirm sulfonyl chloride (S=O stretches at ~1370 and 1180 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 264.06) .

Advanced: How can discrepancies in <sup>13</sup>C NMR data for derivatives be resolved?

Answer:

Discrepancies often arise from:

- Rotamers : Restricted rotation around the sulfamoyl C–N bond may split peaks. Use variable-temperature NMR to coalesce signals .

- Impurities : Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization (diethyl ether/hexane) .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Basic: What nucleophilic substitution reactions are feasible with this compound?

Answer:

The sulfonyl chloride group reacts with:

- Amines : Forms sulfonamides (e.g., with benzylamine in DCM, 0°C, 2h) .

- Alcohols : Produces sulfonate esters (e.g., with methanol and NaHCO₃) .

- Thiols : Yields sulfonothioates (e.g., with ethanethiol and DMAP catalyst) .

Advanced: How can the electrophilicity of the sulfonyl chloride group be enhanced for sluggish nucleophiles?

Answer:

- Activating agents : Add DMAP (4-dimethylaminopyridine) to stabilize transition states .

- Microwave irradiation : Accelerate reactions (e.g., 50°C, 30 min) while reducing side products .

- Polar solvents : Use DMF or acetonitrile to increase electrophilicity via solvation effects .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with a hexane/EtOAc (4:1) eluent .

- Recrystallization : Dissolve in hot toluene and cool to −20°C for crystal formation .

- Distillation : For large-scale purification, employ short-path distillation under reduced pressure (1–2 mmHg) .

Advanced: How to design a kinetic study analyzing hydrolysis rates under varying pH?

Answer:

Prepare buffered solutions : pH 2–12 (e.g., HCl/NaCl for acidic, phosphate for neutral, NaOH for basic).

Monitor hydrolysis : Track chloride ion release via ion chromatography or AgNO₃ titration .

Kinetic modeling : Fit data to first-order rate equations to determine kobs at each pH .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhaling HCl vapors released during hydrolysis .

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in amber vials under N₂ at −20°C to prevent degradation .

Advanced: How can computational tools predict biological activity of derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.